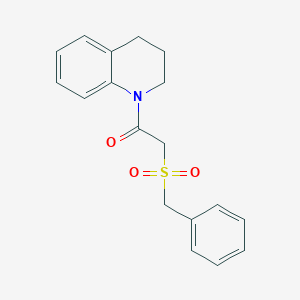
2-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone, also known as BSQ, is a compound that has gained attention in scientific research due to its potential applications in various fields. It is a synthetic organic molecule that belongs to the class of quinolines and has a molecular weight of 355.45 g/mol.
Wissenschaftliche Forschungsanwendungen
Antioxidant, Antifungal, and Antibacterial Activities
A study by Kumar and Vijayakumar (2017) synthesized a series of arylsulfonamide-based quinolines, which demonstrated significant antioxidant, antifungal, and antibacterial properties. One compound showcased prominent free radical scavenging activity, another exhibited considerable antifungal activity against A. niger, and two compounds showed excellent antibacterial activity against Klebsiella planticola. This indicates the compound's potential in developing treatments against microbial infections and oxidative stress-related conditions (Kumar & Vijayakumar, 2017).
Electrochemical Synthesis
Nematollahi et al. (2014) discussed electrochemical synthesis methods involving derivatives of the compound, leading to the formation of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives. This process showcases the compound's versatility in synthetic chemistry, enabling the creation of various derivatives with potential biological activities (Nematollahi, Momeni, & Khazalpour, 2014).
Synthesis of Quinoline Derivatives
Allgeier et al. (2003) explored the synthesis of diaryl sulfones, demonstrating the compound's utility in creating sulfone derivatives with varied biological activities. The study highlights the compound's role in developing new pharmaceuticals with potential therapeutic applications (Allgeier, Herbert, Nee, Schlecht, & Finley, 2003).
Analgesic and Anti-inflammatory Agents
Abadi, Hegazy, and El-Zaher (2005) synthesized derivatives of the compound, testing them for anti-inflammatory, analgesic, and ulcerogenic properties, as well as their ability to release nitric oxide. One derivative showed comparable anti-inflammatory activity to indomethacin and equipotency to glafenine as an analgesic, without inducing stomach ulceration in rats. This study suggests the compound's potential in developing safer anti-inflammatory and analgesic drugs (Abadi, Hegazy, & El-Zaher, 2005).
Synthesis of Tetrahydroquinoline Derivatives
Dalai et al. (2006) described the synthesis of variously substituted tetrahydroquinoline derivatives from phenyl vinyl sulfone and cyclobutene-annelated pyrimidinones. The study demonstrates the compound's role in the efficient synthesis of tetrahydroquinoline derivatives, which are valuable in medicinal chemistry for their diverse biological activities (Dalai, Belov, Nizamov, Rauch, Finsinger, & Meijere, 2006).
Eigenschaften
IUPAC Name |
2-benzylsulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c20-18(14-23(21,22)13-15-7-2-1-3-8-15)19-12-6-10-16-9-4-5-11-17(16)19/h1-5,7-9,11H,6,10,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLHFJDOCURBEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

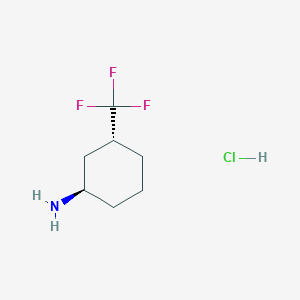
![2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2367948.png)
![Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate](/img/structure/B2367949.png)
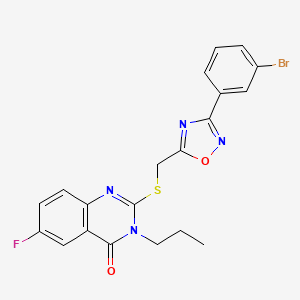

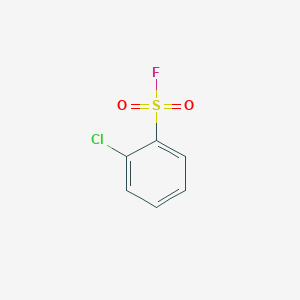
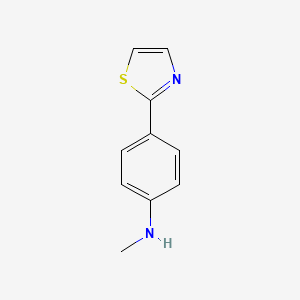
![N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide](/img/structure/B2367955.png)
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(((4-bromophenyl)methyl)amino)formamide](/img/structure/B2367957.png)
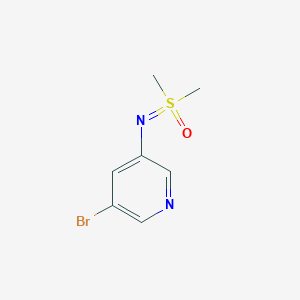

![(E)-N-[2-(4-Benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2367966.png)
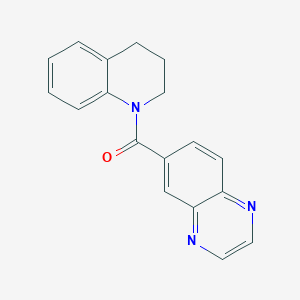
![8-Aminospiro[3.5]nonane-8-carboxylic acid;hydrochloride](/img/structure/B2367968.png)